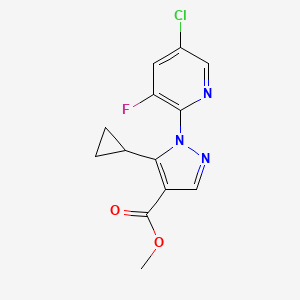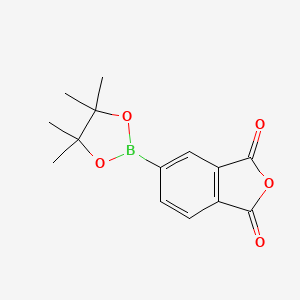
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, otherwise known as MMQ, is a synthetic compound used in a variety of scientific research applications. MMQ is a derivative of quinoline and is an aromatic compound containing both a carbonyl and a chlorine atom. MMQ is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Fluorescence Derivatization in Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been identified as a highly sensitive fluorescence derivatization reagent for alcohols and primary amines in high-performance liquid chromatography. It reacts with alcohols or phenol in benzene in the presence of pyridine to produce fluorescent esters, which are separated on reversed-phase columns (Yoshida et al., 1992); (Yoshida et al., 1993).
Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, which include structures similar to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, inhibit tubulin polymerization. This property is crucial for cytostatics, which disrupt microtubule assembly, impacting cell growth and division (Gastpar et al., 1998).
Synthesis of Organorhodium(III) Complexes
8-Methylquinoline, which shares structural similarity with 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, has been used in the synthesis of organorhodium(III) complexes. These complexes are characterized by various spectroscopic methods, hinting at potential applications in materials science and catalysis (Nonoyama, 1974).
X-ray Structure Investigations
Studies involving X-ray structure investigations of compounds similar to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride have shown that these structures have ionic properties and form hydrogen bonds, which could be significant in crystallography and materials science (Olszak, 1998).
Synthesis and Antibacterial Activity
The synthesis of compounds structurally related to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride has demonstrated significant antibacterial activity against various strains of microorganisms. This suggests potential applications in the development of new antibacterial agents (Osarumwense, 2022).
Apoptosis Induction and Anticancer Potential
Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally related to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, have shown to be potent apoptosis inducers and exhibit high efficacy in cancer models, suggesting their potential in cancer therapy (Sirisoma et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have shown significant anti-hiv activity .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-6-7-16-14(8-11)15(18(19)21)10-17(20-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJMNGPMGIIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195245 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-75-7 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)




